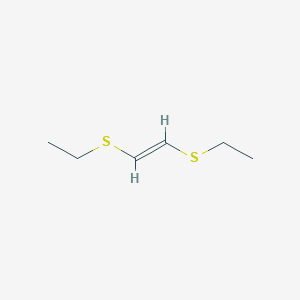![molecular formula C10H13BrO3 B085119 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 13441-28-6](/img/structure/B85119.png)
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the molecular formula C10H13BrO3 and a molecular weight of 261.117 g/mol . It is a brominated derivative of a bicyclic lactone, characterized by its unique structure which includes a bromine atom, three methyl groups, and an oxabicyclo framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione typically involves the bromination of 5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of bromine .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is used in various scientific research applications:
Mechanism of Action
The mechanism of action for 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves its reactivity due to the presence of the bromine atom and the strained bicyclic structure . The bromine atom can participate in nucleophilic substitution reactions, while the bicyclic framework can influence the compound’s reactivity and stability . Molecular targets and pathways are not well-defined due to the compound’s primary use in research .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
Uniqueness
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and azabicyclo analogs . The bromine atom makes it a valuable intermediate in organic synthesis, allowing for further functionalization .
Properties
IUPAC Name |
1-bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-8(2)9(3)4-5-10(8,11)7(13)14-6(9)12/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWJLPKKKYWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)OC2=O)Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)










